2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid
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Overview
Description
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated benzoxazine derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting DNA topoisomerase I.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid exerts its effects involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes in cancer cells. The compound binds to the enzyme, preventing it from interacting with DNA, thereby inhibiting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)acetic acid
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is unique due to its specific structure, which allows it to effectively inhibit DNA topoisomerase I. This property makes it a promising candidate for the development of new anticancer agents. Additionally, its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)6-7-1-2-9-8(5-7)11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) |
InChI Key |
FSAMZXMFHNOGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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